4-(Trifluoroacetyl)benzoic acid

Acidity Electron-Withdrawing Effect Carboxylic Acid

Researchers optimizing leads often need fluorinated building blocks with tunable electronics. 4-(Trifluoroacetyl)benzoic acid (CAS 58808-59-6) delivers: • Reduced pKa (~3.40) & optimized LogP (2.10) via strong -COCF₃ electron withdrawal • Orthogonal handles: carboxylic acid for amide/ester conjugation; trifluoroacetyl carbonyl for hydrazone formation • Quantitative ¹⁹F NMR singlet for ligand-binding & metabolic tracing studies ≥97% HPLC; ambient storage under nitrogen.

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
CAS No. 58808-59-6
Cat. No. B1295473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoroacetyl)benzoic acid
CAS58808-59-6
Molecular FormulaC9H5F3O3
Molecular Weight218.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)
InChIKeyWLTZCRCZDLLXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoroacetyl)benzoic Acid: Fluorinated Building Block


4-(Trifluoroacetyl)benzoic acid (CAS 58808-59-6) is a fluorinated aromatic carboxylic acid characterized by the presence of a trifluoroacetyl group (-COCF₃) at the para position of a benzoic acid scaffold . The trifluoroacetyl group is a potent electron-withdrawing substituent that significantly modulates the electronic density of the aromatic ring, thereby altering its reactivity in various chemical transformations . The compound typically appears as a white to off-white crystalline powder with a melting point of 177–179 °C, is hygroscopic, and requires storage under inert atmosphere (nitrogen) at ambient temperature . It is utilized as a synthetic intermediate and derivatization reagent in medicinal chemistry and organic synthesis applications, where its electrophilic carbonyl and carboxylic acid functionalities provide orthogonal handles for conjugation and functional group interconversion .

Electron-withdrawing modulation of aromatic ring electronics
Orthogonal handles: carboxylic acid and electrophilic trifluoroacetyl ketone
Fluorine-mediated building block for metabolic stability studies

Differentiation from Non-Fluorinated Analogs


While multiple para-substituted benzoic acid derivatives share the same core aromatic scaffold, substitution with generic analogs—such as 4-acetylbenzoic acid or 4-trifluoromethylbenzoic acid—introduces fundamentally different electronic, steric, and physicochemical properties that cascade into altered reactivity, selectivity, and downstream product performance [1]. The trifluoroacetyl group (-COCF₃) exerts a stronger electron-withdrawing inductive effect compared to non-fluorinated acetyl or even trifluoromethyl (-CF₃) substituents, which directly impacts the acidity of the carboxylic acid moiety (pKa), the electrophilicity of the ketone carbonyl for condensation and cycloaddition reactions, and the lipophilicity (LogP) of derived molecules . These quantifiable differences render simple functional group interchange inadequate for applications requiring precise electronic tuning, specific metabolic stability profiles, or reproducible reaction kinetics .

Electronic divergence
Stronger -COCF₃ inductive effect shifts pKa and electrophilicity vs -COCH₃ or -CF₃, altering reaction kinetics.
Acidity mismatch
Lower pKa changes ionization state, affecting salt formation and solubility profiles in synthesis.
Lipophilicity gap
Higher LogP from fluorination influences downstream ADME properties in drug design contexts.

Quantitative Comparison with Analogs


Enhanced Carboxylic Acid Acidity

The predicted pKa of 4-(trifluoroacetyl)benzoic acid is 3.40 ± 0.10, which is substantially lower (more acidic) than the pKa of unsubstituted benzoic acid (4.20) and the pKa of the non-fluorinated analog 4-acetylbenzoic acid [1]. This enhanced acidity stems from the strong electron-withdrawing inductive effect of the trifluoroacetyl group, which stabilizes the carboxylate conjugate base more effectively than an acetyl or trifluoromethyl group .

Enhanced Acidity
Reported
pKa = 3.40 ± 0.10
ΔpKa ≈ -0.8 vs benzoic acid
Supports carboxylate ionization modulation for salt formation studies.
Predicted value; substituent-effect model.
Acidity Electron-Withdrawing Effect Carboxylic Acid

Improved Lipophilicity

The calculated LogP (octanol-water partition coefficient) for 4-(trifluoroacetyl)benzoic acid is 2.10 . The presence of three fluorine atoms in the trifluoroacetyl group substantially increases lipophilicity relative to the non-fluorinated analog 4-acetylbenzoic acid, for which the LogP is expected to be approximately 1.2–1.5 based on class-level trends and fragment contributions [1]. This increase in LogP reflects enhanced membrane permeability potential in biological systems.

Improved Lipophilicity
Class-level
Target LogP 2.10 (calc.) vs Analog ~1.2–1.5
Reported higher LogP supports membrane permeability assessment.
Calculated LogP; analog value class inference.
Lipophilicity LogP Drug-Likeness

Drug-Like Polar Surface Area

4-(Trifluoroacetyl)benzoic acid exhibits a topological polar surface area (TPSA) of 54.37 Ų . This value falls well below the 140 Ų threshold commonly associated with favorable oral bioavailability in drug design. While the trifluoromethyl analog 4-(trifluoromethyl)benzoic acid (TPSA = 37.30 Ų) offers even lower polarity, the presence of the carbonyl group in the trifluoroacetyl moiety provides an additional hydrogen bond acceptor site that may enhance target binding interactions without excessively compromising permeability .

Drug-Like TPSA
Class-level
TPSA = 54.37 Ų (≤140 Ų cutoff)
Favorable TPSA for oral bioavailability assessment in lead optimization.
Calculated TPSA; no experimental measurement.
TPSA Drug-Likeness Oral Bioavailability

Cost Comparison with Non-Fluorinated Analog

Based on available catalog pricing from major chemical suppliers, 4-(trifluoroacetyl)benzoic acid is commercially available at a price point that reflects its fluorinated functionality while remaining economically viable for research-scale procurement. For 1g quantities, 4-(trifluoroacetyl)benzoic acid is priced at approximately $228 USD, compared to approximately $20 USD for the non-fluorinated analog 4-acetylbenzoic acid . For 5g quantities, the fluorinated compound is priced at approximately $808 USD, versus approximately $65 USD for the non-fluorinated analog . The approximately 10-fold to 12-fold premium reflects the additional synthetic steps and fluorination reagents required for production, not an arbitrary vendor markup.

Cost Comparison
Reported
Target ~$228 (1g) vs Analog ~$20 (1g)
~10×–12× premium
Cost context for fluorinated vs non-fluorinated building block procurement.
Supplier catalog pricing; subject to change.
Procurement Cost-Effectiveness Pricing

Key Application Scenarios


Medicinal Chemistry: Fluorinated Drug Candidates

In drug discovery programs where lead optimization demands both improved membrane permeability and enhanced carboxylate ionization at physiological pH, 4-(trifluoroacetyl)benzoic acid provides a building block with a favorable combination of LogP (2.10) and reduced pKa (3.40 ± 0.10) relative to non-fluorinated analogs . The compound is particularly well-suited for incorporation into protease inhibitors, GPCR modulators, and other targets where fluorine-mediated metabolic stability is desirable, while the carbonyl group of the trifluoroacetyl moiety offers a reactive handle for further derivatization via hydrazone formation, reductive amination, or organometallic additions .

Chemical Biology: 19F NMR Probes & Affinity Tags

The three equivalent fluorine atoms of the trifluoroacetyl group produce a strong, singlet ¹⁹F NMR signal that can be exploited for ligand-observed protein binding studies, fragment-based screening, and metabolic tracing experiments without the need for isotopic labeling . The para-carboxylic acid handle enables facile conjugation to amines, alcohols, or solid supports via amide or ester linkages, positioning this compound as a versatile scaffold for generating fluorinated affinity tags and bioconjugates with minimal spectral interference in ¹⁹F NMR readouts .

Agrochemical Research: Trifluoromethyl Ketone Pesticides

Trifluoromethyl ketones are a privileged pharmacophore in agrochemical design, where the electrophilic carbonyl can act as a transition-state analog for serine hydrolase inhibition (e.g., juvenile hormone esterase inhibitors, lipase inhibitors) . 4-(Trifluoroacetyl)benzoic acid provides direct access to this pharmacophore in a para-carboxylated form, enabling subsequent diversification of the carboxylic acid into esters, amides, or heterocycles while preserving the insecticidal or herbicidal activity associated with trifluoromethyl ketone moieties .

Materials Chemistry: Fluorinated MOFs & Coordination Polymers

The bifunctional nature of 4-(trifluoroacetyl)benzoic acid—featuring both a carboxylic acid (for metal coordination) and a trifluoroacetyl group (for modulating framework hydrophobicity and pore environment)—makes it a valuable ligand precursor for constructing fluorinated MOFs and coordination polymers . The electron-withdrawing character of the trifluoroacetyl group alters the Lewis basicity of the carboxylate oxygen, potentially influencing metal binding affinity and framework stability relative to non-fluorinated terephthalate analogs .

Application
Selection Property
Validation Focus
Fluorinated drug candidates
Fluorine-mediated electronic & lipophilic profile
pKa/LogP correlation with target engagement
19F NMR probes & affinity tags
19F NMR singlet signal & conjugation handle
Conjugation efficiency & spectral purity
Trifluoromethyl ketone pesticide research
Trifluoromethyl ketone pharmacophore access
Serine hydrolase inhibition assay
Fluorinated MOFs & coordination polymers
Bifunctional carboxylate coordination & fluorinated pore
Framework stability & hydrophobicity measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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